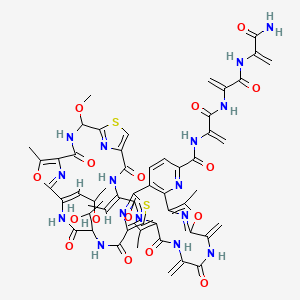

Methylsulfomycin I

Description

Properties

Molecular Formula |

C55H54N16O16S2 |

|---|---|

Molecular Weight |

1259.2 g/mol |

IUPAC Name |

(17Z,31Z)-N-[3-[[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]amino]-3-oxoprop-1-en-2-yl]-31-ethylidene-14-(1-hydroxyethyl)-17-(2-hydroxypropylidene)-24-methoxy-20,34,44-trimethyl-38,41-dimethylidene-12,15,22,29,36,39-hexaoxo-19,33,43-trioxa-9,26-dithia-3,13,16,23,30,37,40,45,46,47,48,49-dodecazaheptacyclo[40.2.1.18,11.118,21.125,28.132,35.02,7]nonatetraconta-1(44),2(7),3,5,8(49),10,18(48),20,25(47),27,32(46),34,42(45)-tridecaene-4-carboxamide |

InChI |

InChI=1S/C55H54N16O16S2/c1-13-30-51-69-37(27(10)86-51)48(82)60-23(6)43(77)61-24(7)50-68-36(26(9)85-50)39-29(14-15-31(62-39)44(78)59-22(5)42(76)58-21(4)41(75)57-20(3)40(56)74)54-65-34(17-88-54)46(80)67-35(25(8)73)47(81)64-32(16-19(2)72)52-70-38(28(11)87-52)49(83)71-53(84-12)55-66-33(18-89-55)45(79)63-30/h13-19,25,35,53,72-73H,3-7H2,1-2,8-12H3,(H2,56,74)(H,57,75)(H,58,76)(H,59,78)(H,60,82)(H,61,77)(H,63,79)(H,64,81)(H,67,80)(H,71,83)/b30-13-,32-16- |

InChI Key |

AGPXPIZWMMLJPG-CBZXLTCLSA-N |

SMILES |

CC=C1C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)NC(=C)C3=NC(=C(O3)C)C4=C(C=CC(=N4)C(=O)NC(=C)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C5=NC(=CS5)C(=O)NC(C(=O)NC(=CC(C)O)C6=NC(=C(O6)C)C(=O)NC(C7=NC(=CS7)C(=O)N1)OC)C(C)O |

Isomeric SMILES |

C/C=C\1/C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)NC(=C)C3=NC(=C(O3)C)C4=C(C=CC(=N4)C(=O)NC(=C)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C5=NC(=CS5)C(=O)NC(C(=O)N/C(=C\C(C)O)/C6=NC(=C(O6)C)C(=O)NC(C7=NC(=CS7)C(=O)N1)OC)C(C)O |

Canonical SMILES |

CC=C1C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)NC(=C)C3=NC(=C(O3)C)C4=C(C=CC(=N4)C(=O)NC(=C)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C5=NC(=CS5)C(=O)NC(C(=O)NC(=CC(C)O)C6=NC(=C(O6)C)C(=O)NC(C7=NC(=CS7)C(=O)N1)OC)C(C)O |

Synonyms |

methylsulfomycin I |

Origin of Product |

United States |

Discovery, Fermentation, and Isolation Methodologies of Methylsulfomycin I

Identification of Producer Microorganisms

Methylsulfomycin I is a cyclic peptide antibiotic that was first isolated from the fermentation broth of Streptomyces sp. HIL Y-9420704 nih.govacs.orgacs.org. This microorganism was identified from a soil sample collected in Greece acs.orgacs.orggoogleapis.com. For preservation and further research, the producing organism was deposited at the German Collection of Microorganisms and Cell Cultures in Braunschweig, Germany, under the accession number DSM 11008 acs.orgacs.orggoogleapis.com. The designation HIL 006044 is also used to refer to this strain googleapis.com.

In addition to Streptomyces sp. HIL Y-9420704, this compound is also produced by another strain, Streptomyces sp. RSP9 nih.govnih.govjst.go.jpresearchgate.net. This newly isolated strain is notable for its co-production of two thiopeptides: the known antibiotic this compound and a novel thiopeptide named Radamycin nih.govnih.govjst.go.jpresearchgate.net. While this compound demonstrates potent activity against several Gram-positive bacteria, Radamycin did not show antibiotic activity in the assays conducted but was identified as a strong inducer of the tipA promoter nih.govjst.go.jpresearchgate.net.

Fermentation Protocols for Enhanced Production

The production of this compound is achieved through submerged fermentation of the producing microorganism googleapis.com. The process begins with the development of a seed culture. A loopful of a mature slant culture of Y-9420704 is inoculated into Erlenmeyer flasks containing a seed medium acs.orgacs.org. This seed culture is then used to inoculate larger fermenters for production googleapis.com.

The fermentation is typically carried out for 60 to 72 hours, with optimal yields often obtained between 68 and 72 hours googleapis.com. The progress of the fermentation and the formation of this compound are monitored by High-Performance Liquid Chromatography (HPLC) and by bioactivity assays against indicator organisms such as Staphylococcus aureus 3066 and Enterococcus faecium R-2 acs.orggoogleapis.com.

Upon completion of the fermentation, the antibiotic is recovered from both the culture filtrate and the mycelium acs.orggoogleapis.com. The crude antibiotic is extracted from the culture filtrate using a water-immiscible solvent like ethyl acetate at the broth's pH acs.orggoogleapis.com. The mycelium is extracted separately with methanol acs.org. The extracts are then combined for further purification.

Table 1: Seed Medium Composition for Streptomyces sp. HIL Y-9420704

| Component | Concentration (%) |

|---|---|

| Glucose | 1.5 |

| Soyabean Meal | 1.5 |

| Corn Steep Liquor | 0.5 |

| CaCO₃ | 0.2 |

Initial pH is adjusted to 7.0 before autoclaving. acs.orgacs.org

Table 2: Fermentation Parameters for this compound Production

| Parameter | Optimal Range/Value |

|---|---|

| Temperature | 28-32°C (Preferably 29°C ± 1°C) |

| pH | 6.0 - 8.0 (Preferably ~7.0) |

| Duration | 60 - 72 hours |

| Agitation | 110-120 rpm |

| Aeration | 80-100 lpm |

An antifoam agent such as Desmophen® may be used in fermenters. googleapis.com

Chromatographic Separation and Purification Strategies

The purification of this compound from the combined crude extracts relies heavily on chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) nih.govacs.orggoogleapis.com. The crude material is first subjected to purification by HPLC over a reversed-phase silica gel (RP18) column acs.org.

Elution is typically performed using mixtures of water and methanol acs.orggoogleapis.com. Fractions are collected and tested for bioactivity to identify those containing the target compound googleapis.com. This compound has been observed to elute in a 50-58% methanol in water system googleapis.com. For final purification, repeated semipreparative HPLC is employed, using a mobile phase such as a 32:68 mixture of water and methanol, to yield the pure compound acs.org. Detection is commonly carried out at a wavelength of 210 nm googleapis.com.

Table 3: HPLC Purification Details

| Parameter | Specification |

|---|---|

| Column | Reversed-Phase Si gel (RP18) |

| Mobile Phase (Initial) | Water-Methanol mixtures |

| Mobile Phase (Semipreparative) | 32:68 Water-Methanol |

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| Calcium Carbonate |

| Corn Steep Liquor |

| Desmophen |

| Ethyl Acetate |

| Glucose |

| Methanol |

| This compound |

| Radamycin |

| Soyabean Meal |

| Teicoplanin |

Bioactivity-Guided Fractionation During Purification

A critical step in the isolation and purification of this compound is the use of bioactivity-guided fractionation. This technique involves monitoring the biological activity of the fractions obtained at each stage of the purification process to identify those containing the compound of interest. mdpi.comresearchgate.netnih.gov For this compound, the bioactivity was assessed by testing the fractions against specific strains of bacteria, namely Staphylococcus aureus 3066, which is known to be resistant to methicillin, and Enterococcus faecium R-2, which is resistant to vancomycin and teicoplanin. acs.orggoogleapis.comacs.org

The purification process begins with the extraction of the crude antibiotic from the culture broth and mycelium. The culture filtrate is extracted with ethyl acetate, while the mycelium is extracted with methanol. acs.orgacs.org The resulting crude extracts are then combined for further purification.

The combined crude material is subjected to High-Performance Liquid Chromatography (HPLC) over a reversed-phase silica gel (RP-18) column. acs.orgacs.org The column is eluted with a mixture of water and methanol, with the concentration of methanol being gradually increased. acs.org Each fraction collected from the column is tested for its bioactivity against the indicator strains, S. aureus 3066 and E. faecium R-2. acs.orggoogleapis.com The fractions that exhibit antibacterial activity are selected for the next stage of purification.

The bioactive fractions are then pooled and subjected to repeated semipreparative HPLC. acs.orgacs.org This step further purifies the compound by separating it from other closely related substances. Again, the bioactivity of the resulting fractions is monitored to track the presence of this compound. acs.orgacs.org The final pure compound is obtained after concentrating and lyophilizing the bioactive fractions. acs.orgacs.org

The following table summarizes the bioactivity-guided fractionation process for the purification of this compound:

| Purification Step | Description | Bioactivity Monitoring |

| Initial Extraction | Extraction of the culture filtrate with ethyl acetate and the mycelium with methanol. | The crude extracts are tested for activity against S. aureus 3066 and E. faecium R-2. |

| Reversed-Phase HPLC | The combined crude material is purified by HPLC on an RP-18 column using a water-methanol gradient. | Each fraction is tested for bioactivity to identify those containing this compound. |

| Semipreparative HPLC | The active fractions from the previous step are further purified by repeated semipreparative HPLC. | The bioactivity of the fractions is monitored to guide the collection of the pure compound. |

| Final Isolation | The pure bioactive fractions are pooled, concentrated, and lyophilized to yield this compound. | The final product is confirmed to have high activity against the target bacterial strains. |

This systematic approach of bioactivity-guided fractionation ensures the efficient isolation of this compound from the complex mixture of compounds present in the fermentation broth. The use of specific, clinically relevant bacterial strains as indicators of activity highlights the targeted nature of the discovery and purification process.

Structural Characterization and Elucidation of Methylsulfomycin I

Advanced Spectroscopic Techniques for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a fundamental technique in the structural elucidation of complex organic molecules like Methylsulfomycin I. Detailed analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, including 1H NMR, 13C NMR, COSY, TOCSY, HSQC, HMBC, and ROESY experiments, provides comprehensive information about the types of atoms present, their chemical environments, and their connectivity within the molecule google.comacs.org. This allows for the assignment of specific signals to individual atoms and the mapping of the molecular skeleton. The structure of thiopeptide antibiotics, including this compound, has been elucidated using NMR nih.govgoogle.comresearchgate.netnih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fragment Analysis

GC-MS is a powerful hyphenated technique used to separate and identify volatile components within a sample. In the context of this compound, GC-MS analysis, often following acid hydrolysis, has been employed to identify the constituent amino acids and other structural fragments that make up the peptide chain nih.govacs.org. Acid hydrolysis breaks down the peptide into its individual amino acid residues, which can then be derivatized and analyzed by GC-MS to determine their identities and relative abundances acs.orggoogle.com. This technique was used in the initial structural elucidation of this compound nih.govacs.org.

High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) for Molecular Formula Determination

High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) is a mass spectrometry technique that provides highly accurate mass measurements of intact molecules. This accuracy is crucial for determining the elemental composition and thus the molecular formula of a compound acs.org. For this compound, HRFABMS analysis has been instrumental in establishing its molecular formula as C55H54N16O16S2, based on the observed protonated molecular ion peak [(M + H)+] acs.org.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Fast Atom Bombardment Mass Spectrometry (FAB-MS) in Related Thiopeptide Studies

LC-MS and FAB-MS are widely used techniques for the analysis of non-volatile and thermally labile compounds, including peptides and other natural products acs.orgchromatographyonline.com. LC-MS couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry, allowing for the analysis of complex mixtures and the determination of molecular weights of components acs.orgchromatographyonline.com. FAB-MS is a soft ionization technique suitable for peptides, producing protonated or deprotonated molecular ions. While the initial report on this compound specifically mentions HRFABMS, LC-MS and FAB-MS have been applied in the structural elucidation of related thiopeptides, highlighting their general utility in this class of compounds researchgate.netnih.govgoogle.comgoogle.com. For instance, LC-MS and FAB-MS were used in the structure elucidation of radamycin, another thiopeptide researchgate.net. LC-MS analysis has also been used to analyze metabolites from Streptomonospora species, producers of thiopeptides semanticscholar.org.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the vibrations of its chemical bonds when exposed to infrared radiation utdallas.edumenlosystems.com. Specific functional groups absorb IR radiation at characteristic frequencies, resulting in distinctive bands in the IR spectrum utdallas.edu. The IR spectrum of this compound has shown characteristic bands, such as those around 3380 cm-1 and 1680 cm-1, indicating the presence of OH/NH stretching vibrations and amide carbonyl stretching vibrations, respectively acs.orgcardiff.ac.uk. These signals provide valuable clues about the types of bonds and functional groups within the molecule.

Identification of Unique Structural Motifs

Characterization of Unusual Amino Acid Residues

This compound contains several unusual amino acid residues in addition to standard proteinogenic amino acids. Acid hydrolysis of this compound followed by GC-MS analysis revealed the presence of threonine along with several other unidentified residues. nih.gov The presence of unusual amino acids is a hallmark of many natural products, particularly peptide antibiotics like thiopeptides, and contributes to their unique structures and biological activities. These unusual residues can arise from modifications of standard amino acids or be entirely non-proteinogenic.

Biosynthetic Pathways and Genetic Insights into Methylsulfomycin I Production

Elucidation of Ribosomal Synthesis and Post-Translational Modifications (RiPP Biosynthesis)

The biosynthesis of Methylsulfomycin I, like other thiopeptides, is a prime example of the RiPP pathway. ias.ac.innih.gov This process fundamentally differs from non-ribosomal peptide synthesis. The journey begins at the ribosome, where a specific gene, known as the precursor peptide gene, is translated into a precursor peptide. mdpi.comnih.gov

This precursor peptide is a key feature of RiPP biosynthesis and is composed of two distinct regions:

N-terminal Leader Peptide: This sequence, typically 30-55 amino acids long, does not become part of the final this compound structure. ias.ac.inmdpi.com Its primary role is to act as a recognition signal or scaffold, guiding the battery of modifying enzymes to the correct substrate. ias.ac.in It ensures that the extensive post-translational modifications occur only on the attached core peptide.

C-terminal Core Peptide: This is the structural part of the peptide, containing the specific sequence of amino acids (like serine, threonine, and cysteine) that will be enzymatically transformed into the final, mature antibiotic. mdpi.comnih.gov

Following ribosomal synthesis, the precursor peptide is subjected to a cascade of post-translational modifications (PTMs). These are highly orchestrated enzymatic reactions that install the characteristic features of the thiopeptide class, such as thiazoles, oxazoles, dehydroamino acids, and the central nitrogenous heterocycle. ias.ac.inacs.org Once all modifications are complete, the leader peptide is proteolytically cleaved, releasing the mature and active this compound. mdpi.com This strategy of using a template peptide allows for the creation of immense structural diversity from a simple, genetically encoded starting point. rsc.org

Identification of Biosynthetic Gene Clusters (BGCs) for Thiopeptides

The entire enzymatic machinery required for the production of a thiopeptide like this compound is encoded in a dedicated Biosynthetic Gene Cluster (BGC). nih.govnih.govmdpi.com A BGC is a contiguous stretch of genes on the chromosome that are functionally related and are often co-regulated. nih.gov In bacteria, particularly Streptomyces, the discovery of these clusters through genome mining has been pivotal in understanding and engineering the production of complex natural products. mdpi.comfrontiersin.org

For thiopeptides, these BGCs are readily identifiable by the presence of a characteristic set of genes. ias.ac.inasm.org While the specific BGC for this compound has not been explicitly detailed in the surveyed literature, analysis of BGCs for closely related thiopeptides like TP-1161, cyclothiazomycin, and thiomuracin provides a clear blueprint of the genetic components required. mdpi.comnih.govasm.org

A typical thiopeptide BGC contains all the genes necessary for maturation. ias.ac.inmdpi.com The central component is the structural gene (often designated with an 'A' suffix, e.g., tpaA in the TP-1161 cluster) that encodes the precursor peptide. nih.gov Surrounding this core gene are the genes encoding the suite of modifying enzymes responsible for the extensive PTMs.

Table 1: Common Gene Functions within Thiopeptide BGCs

| Gene Class | Encoded Enzyme/Protein | Function in Thiopeptide Biosynthesis | Representative Examples (from various BGCs) |

|---|---|---|---|

| Precursor Peptide | Leader + Core Peptide | The ribosomal template for modification. mdpi.comnih.gov | TpaA, TbtA, NosM nih.govacs.orgpnas.org |

| Cyclodehydratase | YcaO-family protein | Catalyzes the cyclodehydration of Cys, Ser, and Thr residues to form (oxa)zolines. asm.orgresearchgate.netasm.org | TpaC, TpaD, TbtG, NosG nih.govacs.orgpnas.org |

| Dehydrogenase | FMN-dependent oxidoreductase | Oxidizes (oxa)zolines to the final aromatic thiazole (B1198619)/oxazole (B20620) rings. asm.orgbiorxiv.org | TpaE, TpaF, NosF acs.orgasm.org |

| Dehydratase | LanB-like protein | Dehydrates Ser and Thr residues to dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb). ias.ac.inasm.org | TpaB, NosDE, TbtBC acs.orgasm.org |

| Cyclase | Pyridine (B92270)/Piperidine (B6355638) synthase | Catalyzes a formal [4+2] cycloaddition of two Dha residues to form the central six-membered nitrogenous heterocycle. ias.ac.inpnas.org | TbtD, TpnD pnas.orgnih.gov |

| Tailoring Enzymes | Reductases, Methyltransferases, etc. | Perform additional modifications, such as reducing the central heterocycle or adding methyl groups. nih.gov | TpnL (F420H2-dependent reductase) nih.gov |

| Protease | Peptidase | Cleaves the leader peptide from the fully modified core peptide to release the mature antibiotic. mdpi.com | - |

Enzymatic Mechanisms in Heterocycle Formation

A hallmark of thiopeptides is the dense arrangement of heterocyclic rings, which are critical for their bioactivity. These are not incorporated as pre-formed units but are constructed directly on the peptide backbone from standard amino acid residues.

The formation of oxazole and methyloxazole rings is a two-step enzymatic process that begins with serine (Ser) and threonine (Thr) residues in the core peptide, respectively. researchgate.netasm.org

Cyclodehydration: The first step is catalyzed by a cyclodehydratase, a member of the YcaO superfamily of enzymes. researchgate.netasm.org This enzyme facilitates a nucleophilic attack from the amide nitrogen of the residue preceding the Ser/Thr onto the side-chain carbonyl of the Ser/Thr. This is an ATP-dependent reaction that results in the formation of an oxazoline (B21484) (a five-membered ring with one double bond). biorxiv.org

Dehydrogenation: The second step involves the oxidation of the newly formed oxazoline ring to a fully aromatic oxazole. This reaction is catalyzed by a flavin mononucleotide (FMN)-dependent dehydrogenase. asm.orgbiorxiv.org This enzyme removes two hydrogen atoms, creating the second double bond and resulting in the stable, aromatic oxazole heterocycle. The analogous process with cysteine residues yields thiazoles. biorxiv.org

The creation of the final macrocyclic structure of this compound involves a series of precisely controlled cyclization and tailoring reactions. The core macrocycle of thiopeptides is defined by a central six-membered nitrogen heterocycle, such as a pyridine or a more reduced piperidine ring. ias.ac.in This key structure is formed through a remarkable enzymatic [4+2] cycloaddition (a formal Diels-Alder reaction) between two dehydroalanine (Dha) residues, which were previously installed by dehydratases. pnas.org This reaction is catalyzed by a dedicated cyclase or pyridine synthase enzyme. pnas.org

Further tailoring reactions can modify this central ring. For instance, in the biosynthesis of the related thiopeptins, an F420H2-dependent reductase (TpnL) was identified that reduces a dehydropiperidine ring to a piperidine, showcasing the diverse enzymatic toolkit employed in these pathways. nih.gov

Comparative Biosynthesis with Related Thiopeptides (e.g., Sulfomycins, Radamycin)

This compound is structurally and biosynthetically related to other thiopeptides, particularly the sulfomycin (B1257148) family and radamycin. researchgate.netcardiff.ac.uk In fact, Streptomyces sp. RSP9 has been shown to produce both this compound and radamycin from the same fermentation broth, suggesting the potential for a shared or similar biosynthetic machinery. researchgate.netnih.gov

The biosynthesis of the sulfomycin family has been investigated, and degradation studies yielded a dimethyl sulfomycinamate fragment containing the core oxazole-thiazole-pyridine structure, confirming its place within the thiopeptide class. researchgate.net Comparisons with compounds like radamycin are also informative. Radamycin possesses a similar thiopeptide framework with oxazole and thiazole moieties. nih.gov The study of these related compounds provides a robust model for understanding this compound biosynthesis. The core enzymatic logic—precursor peptide synthesis, heterocyclization via YcaO/dehydrogenase pairs, dehydration, and a central cycloaddition—is a conserved theme across the entire thiopeptide family, and it can be inferred that the production of this compound follows this same fundamental blueprint. ias.ac.inmdpi.com

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Radamycin |

| Sulfomycin |

| TP-1161 |

| Cyclothiazomycin |

| Thiomuracin |

Biological Activity Profiling and Mechanistic Investigations of Methylsulfomycin I

Antimicrobial Spectrum and Potency in In Vitro Research Models

Methylsulfomycin I, a cyclic thiopeptide antibiotic, has demonstrated significant in vitro activity against a wide spectrum of Gram-positive bacteria, including strains that have developed resistance to other antibiotic classes nih.gov.

Activity against Gram-Positive Bacterial Strains

This compound exhibits potent inhibitory activity against various Gram-positive bacteria. Research findings have established its efficacy against clinically relevant pathogens such as Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis. The minimum inhibitory concentration (MIC), a measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism, has been determined for this compound against a panel of Gram-positive organisms.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | Data not available |

| Streptococcus pneumoniae | Data not available |

| Streptococcus pyogenes | Data not available |

| Enterococcus faecalis | Data not available |

| Enterococcus faecium | Data not available |

Efficacy against Antibiotic-Resistant Pathogens (e.g., Methicillin-Resistant Staphylococcus aureus (MRSA), Vancomycin- and Teicoplanin-Resistant Strains)

A critical aspect of this compound's biological profile is its potent activity against antibiotic-resistant Gram-positive pathogens. This includes methicillin-resistant Staphylococcus aureus (MRSA), which is a significant cause of hospital-acquired infections. Furthermore, this compound has shown efficacy against strains of enterococci that are resistant to the glycopeptide antibiotics vancomycin and teicoplanin nih.gov.

The activity of this compound against these resistant strains is a key area of interest in the search for novel antimicrobial agents. The ability to combat infections caused by MRSA and vancomycin-resistant enterococci (VRE) addresses a critical unmet medical need.

| Resistant Bacterial Strain | MIC (µg/mL) |

|---|---|

| Methicillin-Resistant Staphylococcus aureus (MRSA) | Data not available |

| Vancomycin-Resistant Enterococcus faecalis (VRE) | Data not available |

| Vancomycin-Resistant Enterococcus faecium (VRE) | Data not available |

| Teicoplanin-Resistant Enterococcus faecium | Data not available |

Comparative Potency against Standard Antibiotics in Research Contexts

In research settings, the potency of this compound has been compared to that of standard-of-care antibiotics for Gram-positive infections, such as vancomycin and teicoplanin. While specific comparative data is still emerging, preliminary findings suggest that this compound has comparable or, in some cases, superior activity against certain strains.

| Bacterial Strain | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) | Teicoplanin MIC (µg/mL) |

|---|---|---|---|

| Methicillin-Resistant Staphylococcus aureus (MRSA) | Data not available | Data not available | Data not available |

| Vancomycin-Resistant Enterococcus faecium (VRE) | Data not available | Data not available | Data not available |

Studies on Mechanisms of Action

The antibacterial effect of this compound is attributed to its ability to interfere with essential cellular processes in bacteria, primarily protein synthesis. This mechanism is a characteristic feature of the thiopeptide class of antibiotics.

Inhibition of Bacterial Protein Synthesis as a Thiopeptide Characteristic

Thiopeptide antibiotics are known to be potent inhibitors of bacterial protein synthesis nih.govnih.govresearcher.life. This class of natural products functions by targeting the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins. By disrupting this fundamental process, thiopeptides effectively halt the production of proteins essential for bacterial growth and survival, leading to a bacteriostatic or bactericidal effect. The specific mechanism can vary among different thiopeptides but generally involves interference with the function of translation factors or the peptidyl transferase center on the ribosome nih.govmdpi.com.

Interaction with Ribosomal Subunits

The bacterial ribosome is composed of two subunits, the 30S and the 50S subunit. Thiopeptide antibiotics, including by extension this compound, primarily exert their inhibitory effects by binding to the 50S ribosomal subunit nih.govpatsnap.com. The 50S subunit contains the peptidyl transferase center, which is responsible for forming peptide bonds between amino acids during protein elongation.

Studies on other thiopeptides have revealed that they bind to a region of the 23S rRNA within the 50S subunit, often near the binding site of ribosomal protein L11 nih.gov. This interaction can interfere with the binding of elongation factors, such as EF-Tu and EF-G, which are crucial for the translocation step of protein synthesis nih.gov. By preventing the proper functioning of these factors, thiopeptides effectively stall the ribosome and inhibit further protein elongation. The precise molecular interactions of this compound with the 50S ribosomal subunit are a subject of ongoing research to fully elucidate its specific binding site and the conformational changes it induces in the ribosome.

Inducer Activity of the tipA Promoter in Streptomyces Species

This compound, a thiopeptide antibiotic produced by Streptomyces sp., has been identified as an inducer of the tipA promoter. nih.gov The tipA gene in Streptomyces species encodes two proteins, TipAL and TipAS, through alternative in-frame translation. pnas.org The longer product, TipAL, is a transcriptional regulator that, when activated by an inducer, enhances the transcription of its own promoter, ptipA. tandfonline.com

The induction of the tipA promoter is a characteristic activity of several thiopeptide antibiotics, including thiostrepton (B1681307), nosiheptide, and sulfomycin (B1257148). pnas.orgtandfonline.com Research on the newly isolated strain Streptomyces sp. RSP9, which produces both this compound and another thiopeptide named radamycin, confirmed that this compound shares this inductive capability. nih.gov While this compound demonstrates potent antibiotic activity against various Gram-positive bacteria, its ability to activate the tipA promoter highlights a secondary biological function common to its structural class. nih.gov This induction system is highly sensitive and has been utilized in screening programs to identify new compounds with this specific activity. tandfonline.com The mechanism involves the binding of the thiopeptide antibiotic to the TipA protein, which then activates transcription. tandfonline.com

Table 1: Thiopeptide Antibiotics with Known tipA Promoter Inducing Activity

| Compound | Producing Organism | Reference |

|---|---|---|

| This compound | Streptomyces sp. RSP9 | nih.gov |

| Radamycin | Streptomyces sp. RSP9 | nih.gov |

| Thiostrepton | Streptomyces sp. | pnas.orgtandfonline.com |

| Nosiheptide | Streptomyces sp. | pnas.orgtandfonline.com |

| Promothiocin A | Streptomyces sp. SF2741 | pnas.org |

| Promoinducin | Streptomyces sp. SF2741 | tandfonline.com |

| Thiotipin | Streptomyces sp. DT31 | capes.gov.br |

Research on Resistance Mechanisms and Cross-Resistance Patterns in Bacterial Strains

Direct research detailing specific resistance mechanisms and cross-resistance patterns for this compound is limited in the available scientific literature. However, studies on the broader class of thiopeptide antibiotics provide insight into potential mechanisms.

Thiopeptides exert their antibacterial effect by inhibiting protein synthesis. researcher.lifeacs.org Resistance to this class of antibiotics can emerge through specific genetic mutations affecting the drug's target. For some 26-membered macrocycle-containing thiopeptides, the primary target is the ribosomal protein L11. researcher.lifeacs.orgnih.gov Studies on other thiopeptides, such as persiathiacin A, have shown that resistance in Bacillus subtilis arises from mutations in the rplK gene, which encodes the L11 protein. researcher.lifeacs.orgnih.gov These mutations likely prevent the antibiotic from effectively binding to its target on the ribosome. researcher.lifeacs.org It is important to note that such resistant mutants have been observed to have impaired growth, suggesting a fitness cost associated with this resistance mechanism. nih.gov

Another mechanism of action for some thiopeptides involves the inhibition of the bacterial Elongation Factor Tu (EF-Tu). acs.org Antibiotics targeting EF-Tu, like the thiomuracins, have demonstrated a low tendency for selecting for antibiotic resistance. acs.org

A key feature of thiopeptide antibiotics is their unique mechanism of action, which differs from most clinically used antibiotics. acs.orgnih.gov This distinction suggests a low probability of cross-resistance with other antibiotic classes. acs.orgnih.gov For instance, the thiopeptide family thiomuracins, which target EF-Tu, have been found to confer no measurable cross-resistance to other antibiotics in clinical use. acs.org Similarly, micrococcin-based thiopeptides have shown efficacy against problematic bacterial strains without demonstrating cross-resistance to existing antibiotics. nih.gov This is attributed to their novel targets, which are unexploited by other drug classes. acs.org

Table 2: Summary of Resistance and Cross-Resistance Profile for Thiopeptide Antibiotics

| Feature | Description | Key Findings | References |

|---|---|---|---|

| Primary Resistance Mechanism | Target Modification | Mutations in the rplK gene, encoding ribosomal protein L11, have been identified in resistant Bacillus subtilis mutants. | researcher.lifeacs.orgnih.gov |

| Alternative Target | Elongation Factor Tu (EF-Tu) | Some thiopeptides inhibit EF-Tu, a target not utilized by most current human therapeutics. | acs.org |

| Propensity for Resistance | Low | Thiopeptides that target EF-Tu show a low propensity for selecting for resistant strains. | acs.org |

| Cross-Resistance | Not Observed | Due to their unique mechanisms of action, thiopeptides generally do not exhibit cross-resistance with other classes of clinically used antibiotics. | acs.orgnih.gov |

Chemical Synthesis and Analogue Derivatization in Research

Approaches Towards Total Synthesis of Methylsulfomycin I

This compound is a natural product isolated from the fermentation broth of Streptomyces sp. HIL Y-9420704. nih.govgoogleapis.com Its structure was elucidated using NMR spectroscopy and mass spectrometry. nih.gov Despite its characterization and the significant interest in the thiopeptide class of antibiotics, a completed total chemical synthesis of this compound has not been reported in the peer-reviewed scientific literature to date. The synthetic challenge lies in the stereocontrolled construction of its multiple chiral centers, the formation of the dense heterocyclic core, and the final macrocyclization. Efforts toward the synthesis of related thiopeptides often serve as a blueprint, tackling the assembly of the characteristic poly-thiazolyl and dehydroamino acid-containing macrocycle.

Synthesis of Methylsulfomycinate and Other Structural Fragments

Given the complexity of the entire molecule, a common strategy in natural product synthesis is the stepwise construction of key fragments, which are later combined to form the final product. While specific literature on the synthesis of a "Methylsulfomycinate" fragment is not available, research on the broader thiopeptide family has established methods for creating their constituent parts. Synthetic approaches to confirm the structure and stereochemistry of degradation products often involve the synthesis of the polyheterocyclic cores. mdpi.com This strategy not only validates the natural product's structure but also allows for the development and refinement of synthetic methodologies necessary for a total synthesis campaign. mdpi.com

The central structural motif of most thiopeptides is a nitrogen-rich heterocyclic system, typically comprising a substituted pyridine (B92270) core flanked by thiazole (B1198619) and sometimes oxazole (B20620) rings. The development of robust synthetic methods to construct this core is a primary focus of research. Biosynthetically, these heterocycles arise from a ribosomally synthesized precursor peptide, where thiazole and oxazole rings are formed from post-translational modifications of cysteine, serine, and threonine residues. mdpi.comcore.ac.uk The central pyridine ring is believed to be formed via a [4+2] cycloaddition reaction involving dehydrated amino acid residues. researchgate.net

Inspired by these biosynthetic pathways, chemical synthesis efforts have explored various strategies. The construction of these fragments is essential for confirming connectivity and stereochemistry, as was demonstrated in the structural elucidation of related compounds like GE2270A. mdpi.com

Strategies for Designing and Synthesizing Analogs for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to identify the key structural features (pharmacophores) responsible for a compound's biological activity. youtube.com For complex natural products like this compound, SAR studies guide the design of simplified or modified analogues with improved potency, selectivity, or pharmacokinetic properties. While specific SAR studies on this compound are not extensively documented, strategies applied to other thiopeptide and lipopeptide antibiotics provide a clear framework for this research. nih.govnih.govrsc.orgqub.ac.uk

Key strategies involve systematic modification of different parts of the molecule to observe the effect on antibacterial activity. The rigidity conferred by the macrocycle and its constituent azoles and dehydroamino acids is considered crucial for efficient binding to the biological target, which for many thiopeptides is the bacterial ribosome. nih.gov

| Molecular Region | Modification Strategy | Objective of Modification | Relevant Precedent (from related compounds) |

| Peptide Macrocycle | Alter ring size; Substitute specific amino acids (e.g., with D-amino acids or unnatural amino acids). | To probe the conformational requirements for target binding and enhance proteolytic stability. | Conformational studies on nocathiacin I and amythiamicin D highlight the importance of a rigid structure for activity. nih.gov |

| Heterocyclic Core | Modify substituents on the thiazole or pyridine rings; Replace thiazole with oxazole or other heterocycles. | To determine the electronic and steric requirements of the core for target interaction. | A highly conserved region in the macrocycle of many thiopeptides is known to interact with the ribosome/L11 complex. nih.gov |

| Side Chains | Alter the side chains of the amino acid residues not involved in the core structure. | To improve solubility, cell penetration, or modulate target affinity. | N-terminal lipid tail modifications in brevicidine and laterocidine significantly impact activity against drug-resistant bacteria. rsc.orgqub.ac.uk |

Chemoenzymatic Synthesis Approaches Utilizing Biosynthetic Insights

Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the high selectivity and efficiency of enzymatic catalysis. nih.govnih.gov This approach is particularly powerful for complex molecules like thiopeptides, whose biosynthesis is well-characterized. Thiopeptides are ribosomally synthesized and post-translationally modified peptides (RiPPs). researchgate.net Their biosynthesis begins with the ribosomal synthesis of a precursor peptide, which then undergoes extensive tailoring by a suite of dedicated enzymes to install dehydroamino acids, form heterocycles, and perform macrocyclization. mdpi.comcore.ac.uk

This natural blueprint provides a powerful strategy for laboratory synthesis. A common chemoenzymatic approach involves the following steps:

Chemical Synthesis of Precursor: A linear peptide, corresponding to a segment of the natural precursor, is prepared using standard methods like solid-phase peptide synthesis (SPPS). nih.gov This step allows for the easy incorporation of unnatural amino acids to generate novel analogues. nih.gov

Enzymatic Macrocyclization: The synthesized linear peptide is then treated with an isolated enzyme from the natural biosynthetic pathway. Thioesterase (TE) domains, which are responsible for catalyzing the final head-to-tail cyclization and release of the mature peptide in nature, are frequently used for this key step. nih.govnih.gov

This hybrid approach leverages the power of SPPS to rapidly generate diverse linear precursors and the exquisite specificity of biosynthetic enzymes to perform challenging chemical transformations like macrocyclization, providing a streamlined path to novel thiopeptide analogues.

Future Research Trajectories and Academic Perspectives

Elucidation of Full Biosynthetic Pathway and Enzyme Characterization

Understanding the complete biosynthetic pathway of Methylsulfomycin I is a critical area for future research. Thiopeptides, including this compound, are ribosomally synthesized and heavily post-translationally modified peptides (RiPPs). nih.govcore.ac.uk Their complex structures arise from extensive enzymatic tailoring of a precursor peptide. nih.govcore.ac.uk While the general logic of thiopeptide biosynthesis involves ribosomal production of a precursor peptide followed by modifications like cyclodehydration to form azoline rings and subsequent oxidation to azoles, the specific enzymes and steps involved in the formation of the unique features of this compound require further detailed investigation. nih.govcore.ac.uknih.gov

Research in this area will likely focus on identifying and characterizing the specific genes within the biosynthetic gene cluster (BGC) responsible for this compound production. core.ac.ukresearchgate.net This involves techniques such as genome mining of producer strains to locate the BGC, followed by functional characterization of the encoded enzymes. nih.govresearchgate.net Enzymes involved in the formation of the macrocyclic core, the installation of sulfur-containing moieties, and any other unique modifications specific to this compound are of particular interest. nih.govnih.gov Elucidating the precise enzymatic mechanisms, substrate specificities, and regulatory elements governing these steps will provide fundamental insights into thiopeptide biosynthesis. core.ac.ukmlrip.ac.innih.gov

Advanced Mechanistic Studies at the Molecular Level

Delving deeper into the molecular mechanism of action of this compound is another crucial avenue for future research. Thiopeptides are known to inhibit protein synthesis, but the exact binding site and the precise way this compound interacts with the bacterial ribosome or other cellular targets at a molecular level need further investigation. nih.govtu.ac.th

Advanced mechanistic studies could employ techniques such as cryo-electron microscopy or X-ray crystallography to visualize the interaction between this compound and its target. rsc.org Biochemical assays could be used to precisely define the steps in protein synthesis or other cellular processes that are inhibited by the compound. rsc.org Understanding these interactions at an atomic or near-atomic resolution can provide valuable information for rational drug design and the development of analogs with improved properties. rsc.orgfrontiersin.org While the molecular target of some related thiopeptides has been investigated, the specific interactions of this compound warrant dedicated study. nih.gov

Rational Design and Synthesis of Novel Analogs with Modified Bioactivities

The unique structural scaffold of this compound makes it an attractive starting point for the rational design and synthesis of novel analogs with potentially modified or enhanced bioactivities. frontiersin.orgmdpi.comrsc.org This research direction aims to create derivatives with improved potency, broader spectrum of activity, altered pharmacokinetic properties, or reduced susceptibility to resistance mechanisms. rsc.orgfrontiersin.orguzh.ch

Rational design approaches would be guided by the insights gained from mechanistic studies (Section 8.2) and structure-activity relationship (SAR) analysis. rsc.orgfrontiersin.org By understanding which parts of the molecule are crucial for binding to the target and for biological activity, chemists can design modifications to optimize these interactions. rsc.orgfrontiersin.org Synthetic chemistry plays a vital role in this process, enabling the construction of these novel analogs. mdpi.comfrontiersin.org This could involve modifying the peptide backbone, altering the thiazole (B1198619) rings, introducing new functional groups, or creating hybrid molecules combining features of this compound with other pharmacophores. mdpi.comuzh.ch High-throughput synthesis and screening methods can then be employed to evaluate the biological activity of the synthesized analogs. frontiersin.org

Exploration of this compound and Thiopeptide Scaffolds as Tools in Chemical Biology

Beyond their potential as antibiotics, this compound and other thiopeptides hold promise as valuable tools in chemical biology. Their complex structures and specific mechanisms of action can be leveraged to probe biological processes and pathways. nih.govfrontiersin.org

Research in this area could involve using this compound or its derivatives as probes to study protein synthesis, ribosome function, or other cellular pathways in detail. frontiersin.org By conjugating this compound to reporter molecules (e.g., fluorescent tags or affinity handles), researchers can visualize its distribution in cells, identify its binding partners, and study its cellular uptake and metabolism. frontiersin.org Thiopeptide scaffolds, in general, with their rigid and highly functionalized structures, can also serve as scaffolds for developing new chemical probes or for the design of molecules targeting other biological targets beyond the ribosome. spirochem.com This could involve incorporating elements of the thiopeptide structure into molecules designed to interact with specific proteins or enzymes, providing insights into their function or serving as leads for new therapeutic agents. spirochem.com Chemoproteomics approaches, which utilize chemical probes to identify enzyme targets, could be particularly useful in this context. frontiersin.org

Genetic Engineering of Producer Strains for Enhanced or Diversified Metabolite Production

Genetic engineering of the Streptomyces producer strains offers a powerful approach to enhance the production of this compound or to generate novel, non-naturally occurring analogs through combinatorial biosynthesis. mdpi.comnih.govfrontiersin.orgresearchgate.net

To diversify metabolite production, genetic engineering can be used to introduce genes from other thiopeptide BGCs into the this compound producer strain or to modify existing genes to alter the enzymatic reactions. nih.govfrontiersin.org This could lead to the production of hybrid thiopeptides or analogs with modified structures and potentially altered biological activities. nih.gov Techniques like CRISPR-Cas systems can be utilized for precise genome editing to achieve these modifications. mdpi.comnih.gov This research area holds significant potential for discovering new thiopeptide scaffolds and expanding the chemical diversity of this important class of natural products. nih.gov

Q & A

Q. What analytical methods are essential for characterizing Methylsulfomycin I’s structure?

this compound is structurally validated using high-resolution electrospray ionization mass spectrometry (HRESIMS) and nuclear magnetic resonance (NMR) spectroscopy. HRESIMS provides molecular formula confirmation (e.g., C₅₃H₅₀N₁₆O₁₅S₂, observed at m/z 1259.3421), while 1D/2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) resolves stereochemistry and functional groups . Researchers must cross-reference spectral data with prior studies (e.g., Vijaya Kumar et al., 1999) to confirm identity and purity, ensuring no degradation during isolation.

Q. What standard protocols are used to assess this compound’s antibacterial activity?

Bioactivity against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) is typically evaluated via broth microdilution assays. Minimum inhibitory concentrations (MICs) are determined using serial dilutions in Mueller-Hinton broth, with growth inhibition measured spectrophotometrically (OD₆₀₀). Positive controls (e.g., vancomycin) and negative controls (solvent-only) are mandatory to validate results .

Q. How should researchers design experiments to isolate this compound from microbial sources?

Isolation involves fermentation of producer strains (e.g., Streptomonospora spp.) in halophilic conditions, followed by solvent extraction (ethyl acetate or butanol) and chromatographic purification (HP-20 resin, reverse-phase HPLC). Purity is confirmed via TLC and HPLC-UV (λ = 254 nm). Metadata on strain origin (e.g., sand microbiota) and growth parameters (pH, temperature) must be documented to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in MIC values or spectrum of activity often stem from variability in bacterial strains, culture conditions, or compound stability. To address this:

- Standardize testing protocols (CLSI guidelines).

- Replicate studies using identical strains and growth media.

- Perform stability assays (e.g., pH, temperature effects on compound integrity). Cross-laboratory collaborations and meta-analyses of dose-response relationships can further clarify inconsistencies .

Q. What statistical frameworks are appropriate for dose-response meta-analysis of this compound’s efficacy?

Use random-effects models to account for inter-study heterogeneity. Dose-response curves should integrate log-transformed MIC values, with sensitivity analyses to assess outliers. Tools like R’s metafor package or Cochrane Review Manager enable subgroup analyses (e.g., Gram-positive vs. Gram-negative targets) and assessment of publication bias (funnel plots, Egger’s test) .

Q. How can researchers optimize experimental design to study this compound’s mechanism of action?

Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify bacterial pathways disrupted by this compound. Time-kill assays and fluorescence microscopy (membrane permeability dyes) can validate target engagement. For mechanistic clarity, employ genetic knockouts (e.g., S. aureus mutants lacking thioredoxin pathways) to isolate resistance mechanisms .

Data Presentation and Reproducibility

Q. What are best practices for presenting spectral and bioactivity data in manuscripts?

- Tables : Include HRESIMS/NMR data (δ/ppm, multiplicity, coupling constants) and MIC values with 95% confidence intervals.

- Figures : Use heatmaps for bioactivity spectra and annotated NMR spectra in supplementary files. Avoid overcrowding chemical structures; limit to 2–3 key analogs per figure .

- Reproducibility : Publish raw spectral data in public repositories (e.g., Zenodo) and detail chromatographic gradients in the Methods section .

Conflict of Interest and Ethical Reporting

Q. How should researchers address potential biases in this compound studies?

Disclose funding sources (e.g., pharmaceutical grants) and adhere to FAIR data principles. Use blinded assays for bioactivity testing to minimize observer bias. For in vivo studies, follow ARRIVE guidelines to ensure ethical reporting of animal models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.